Steviolbioside

描述

This compound has been used in trials studying the treatment of HIV-1 Infection.

This compound has been reported in Stevia rebaudiana with data available.

RN given refers to parent cpd; structure given in first source

属性

IUPAC Name |

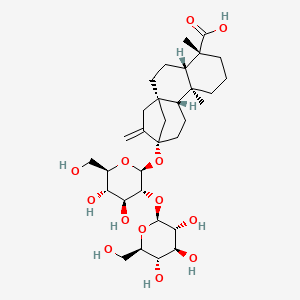

(1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHUCGDTACNQEX-OSHKXICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41093-60-1 | |

| Record name | Steviolbioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41093-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steviolbioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041093601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steviolbioside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEVIOLBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07GV37SOFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Steviobioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Steviolbioside from Stevia rebaudiana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of steviolbioside, a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. This compound, along with other glycosides like stevioside and rebaudioside A, contributes to the sweet taste of stevia extracts.[1][2] While present in smaller quantities, its isolation and characterization are crucial for understanding the complete sweetness profile and for the development of novel sweetener formulations.[2] This document details the extraction of crude steviol glycosides, advanced purification techniques, and the analytical methods required for structural elucidation.

The journey of stevia from a traditional sweet herb used by the Guaraní people in Paraguay to a globally approved sweetener began with its "discovery" by Swiss naturalist Moisés Giacomo Santiago Bertoni in 1884.[3] The primary sweet compounds, stevioside and rebaudioside A, were first isolated in 1931 by French chemists.[1][3] Subsequent research into the complex mixture of sweet compounds in the stevia leaf led to the identification of several minor glycosides, including this compound.[1][4][5] this compound is structurally a glycoside of steviol, where the hydroxyl group is bound to a disaccharide (two glucose units).[6][7]

Extraction of Crude Steviol Glycosides from Stevia rebaudiana Leaves

The initial step in isolating any steviol glycoside is the extraction of the crude glycoside mixture from the dried leaves of the plant.[4][8] Solvent extraction is the most prevalent method.[4]

Common Extraction Protocols

Hot water extraction is a widely used, environmentally friendly method for obtaining the initial aqueous extract.[8][9][10] Other solvents like methanol and ethanol are also effective due to their polarity, which is suitable for dissolving the glycosides.[4] Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed to improve efficiency, reduce extraction time, and lower solvent consumption.[11]

Detailed Experimental Protocol: Pressurized Hot Water Extraction (PHWE)

This protocol is based on methodologies designed to provide a "green" and efficient extraction process.[12]

-

Plant Material Preparation:

-

Extraction:

-

Use a Pressurized Hot Water Extractor (PHWE).

-

Mix the defatted leaf powder with water, typically at a solid-to-liquid ratio of 1:10 (g/mL).[12]

-

Adjust the aqueous solution to a slightly acidic pH (e.g., pH 3) to potentially enhance extraction efficiency.[12]

-

Heat the mixture to 60°C and maintain with agitation for a defined period (e.g., 2 hours).[7]

-

-

Initial Filtration:

-

After extraction, cool the aqueous extract.

-

Filter the mixture under vacuum to separate the liquid extract from the solid plant debris.[4]

-

The resulting filtrate is a crude extract containing a mixture of steviol glycosides, proteins, polysaccharides, and various coloring agents that require further purification.[7]

Purification and Isolation of this compound

Isolating a minor glycoside like this compound from the complex crude extract requires a multi-step purification strategy involving clarification, enrichment, and high-resolution chromatography.

Workflow for this compound Isolation

Caption: Workflow from raw Stevia leaves to purified this compound.

Clarification of the Crude Extract

The initial crude extract is typically dark and contains numerous impurities.

-

Flocculation/Coagulation: Impurities like proteins and polysaccharides can be removed by adding a flocculant such as calcium oxide (CaO) or by using electrocoagulation with aluminum electrodes.[4][7][10] This step causes impurities to aggregate and precipitate.

-

Decolorization: The clarified filtrate is often treated with activated charcoal to adsorb pigments and other coloring agents.[4][12]

Enrichment using Macroporous Adsorption Resins

To concentrate the steviol glycosides and separate them from more polar compounds like sugars, the clarified extract is passed through a column packed with macroporous adsorption resin (e.g., Diaion HP20).[7][13]

-

The steviol glycosides adsorb onto the non-polar resin.

-

The column is washed with water to remove unbound impurities.

-

The glycosides are then eluted with an organic solvent, typically aqueous ethanol (e.g., 70% ethanol).[14]

-

The ethanol is removed by evaporation to yield a concentrated, enriched mixture of total steviol glycosides.[13][15]

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

The final separation of individual glycosides, especially minor ones like this compound, is achieved using preparative HPLC.[13] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes can be effective.

Detailed Experimental Protocol: Preparative HILIC Separation

This protocol is adapted from a method designed for separating multiple steviol glycosides.[13]

-

Sample Preparation: Dissolve the enriched steviol glycoside mixture obtained from resin chromatography in the mobile phase to a high concentration (e.g., 200 mg in a minimal volume).[13]

-

Chromatographic System:

-

Column: A preparative HILIC column.

-

Mobile Phase: An isocratic mixture of acetonitrile and water, typically around 83% acetonitrile.[13]

-

Flow Rate: Optimized for preparative scale, for example, 10 mL/min.[13]

-

Detection: UV detector set to 210 nm, as steviol glycosides are weak UV absorbers but show an adequate signal at this wavelength.[16]

-

Temperature: Controlled at 25°C.[13]

-

-

Injection and Fraction Collection:

-

Inject a large volume of the concentrated sample onto the column.

-

Collect fractions based on the elution profile, targeting the peak corresponding to this compound. The elution order of steviol glycosides is dependent on their polarity.

-

-

Post-Collection Processing:

-

Combine the fractions containing pure this compound.

-

Remove the mobile phase solvent via rotary evaporation.

-

The resulting solid can be further purified by recrystallization from a solvent like aqueous methanol.[7]

-

Logical Relationship of Purification Steps

Caption: Sequential logic of purification stages for this compound.

Structural Elucidation and Identification

After isolation, the identity and purity of this compound must be confirmed using a combination of analytical techniques.[13][17]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a reversed-phase C18 column is used to determine the purity of the isolated fraction.[16][18] The retention time is compared against a certified reference standard of this compound.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound. This compound (C₃₂H₅₀O₁₃) has a molecular weight of approximately 642.7 g/mol .[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural elucidation.[13] The spectral data provides detailed information about the arrangement of protons and carbons, confirming the steviol backbone and the nature and linkage of the two glucose units.[19]

Quantitative Data and Experimental Parameters

Table 1: Comparison of Steviol Glycoside Extraction Yields

| Extraction Method | Solvent/Conditions | Key Findings/Yields | Reference |

| Conventional Extraction | Hot Water (78°C, 4h) | Yield of 496 mg stevioside from 100 g of leaves after extensive purification. | [4][10] |

| Pressurized Hot Water (PHWE) | Water (60°C, pH 3) | Final purified yield of 10.1% total steviol glycosides from the crude leaf extract. | [12] |

| Microwave-Assisted (MAE) | 80% MeOH, 50°C, 1 min | Yields of 8.64 mg/g stevioside and 2.34 mg/g Rebaudioside A. | [11] |

| Acidified Water Extraction | Water with microbial acidification | Achieved 80-90% extraction efficiency; final product purity of 80.6% total glycosides. | [14] |

Table 2: Chromatographic Conditions for Steviol Glycoside Separation

| Technique | Column Type | Mobile Phase | Key Separation Parameters | Reference |

| Analytical HPLC | Reversed-Phase (RP-C18) | Acetonitrile : Phosphate Buffer (32:68) | Isocratic elution, UV detection at 210 nm. Optimal separation at 40-60°C. | [16] |

| Analytical UHPLC | Sub-2 µm Amide (HILIC) | Gradient of Acetonitrile and Water with 0.05% Formic Acid | Provides good separation of most glycosides, including minor ones. | [17] |

| Preparative HPLC | HILIC | Acetonitrile : Water (83:17) | Isocratic elution at 10 mL/min for isolating pure stevioside, Reb A, and Reb C. | [13] |

| Preparative Chromatography | Silica Gel (60-120 mesh) | Chloroform : Methanol (95:5 to 85:15) | Gradient elution for initial fractionation of the enriched glycoside mixture. | [15] |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₀O₁₃ | [6][7] |

| Molecular Weight | 642.7 g/mol | [6][7] |

| Monoisotopic Mass | 642.32514165 Da | [6] |

| General Description | A diterpene glycoside consisting of a steviol aglycone linked to a disaccharide of glucose. | [1][6] |

| NMR and MS Data | Definitive structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution MS. | [13][19] |

References

- 1. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 2. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin and history of stevia | stevia-pura.com [steviashop24.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. journals.caass.org.cn [journals.caass.org.cn]

- 6. This compound | C32H50O13 | CID 16401639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. steviashantanu.com [steviashantanu.com]

- 9. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and purification of stevioside from stevia leaves - Chemical and Process Engineering - Tom Vol. 43, nr 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 11. jetir.org [jetir.org]

- 12. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]

- 13. akjournals.com [akjournals.com]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 17. air.unimi.it [air.unimi.it]

- 18. lcms.cz [lcms.cz]

- 19. researchgate.net [researchgate.net]

Physicochemical Properties of Crystalline Steviolbioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steviolbioside is a naturally occurring sweet diterpene glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycosides, it contributes to the sweet taste of stevia extracts, which are widely used as non-caloric sweeteners. Beyond its organoleptic properties, this compound, along with other steviol glycosides, has garnered significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of crystalline this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

The physicochemical characteristics of crystalline this compound are crucial for its application in various fields, including food science and pharmaceuticals. These properties dictate its solubility, stability, and interaction with other molecules.

Table 1: Quantitative Physicochemical Data for Crystalline this compound

| Property | Value | Notes |

| Molecular Formula | C₃₂H₅₀O₁₃ | [1] |

| Molecular Weight | 642.73 g/mol | [1] |

| Melting Point | 198-199 °C | Determined using a Mel-Temp apparatus.[2] |

| Solubility | ||

| Water | Soluble | [2] Qualitative data. Quantitative solubility can be influenced by temperature and the presence of other solutes. |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Acetone | Insoluble | [2] |

| Chloroform | Insoluble | [2] |

| Ether | Insoluble | [2] |

| pKa (Predicted) | 4.63 ± 0.60 | This is a predicted value; experimental data for crystalline this compound is not readily available in the reviewed literature. |

| Optical Rotation | Data not available | Specific rotation data for crystalline this compound is not consistently reported in the reviewed scientific literature. |

| Appearance | White crystalline powder | [2] |

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental procedures. The following sections detail the methodologies for determining key physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for the separation, identification, and quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6) is typical. A common isocratic ratio is 32:68 (v/v) acetonitrile to buffer.

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.

-

Detection: UV detection at 210 nm is standard for steviol glycosides.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase or a suitable solvent like methanol. Serial dilutions are then made to create calibration standards.

-

Analysis: Injection of a known volume of the sample and standards allows for the determination of retention time for identification and peak area for quantification.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the thermal stability and phase transitions of crystalline this compound.

-

Instrumentation: A simultaneous TGA-DSC instrument is ideal.

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 2-10 mg) is placed in an aluminum or ceramic pan.

-

TGA Method: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a final temperature (e.g., 600 °C). The instrument records the mass loss as a function of temperature.

-

DSC Method: Simultaneously, the DSC measures the heat flow to or from the sample relative to an empty reference pan. This detects endothermic events like melting and exothermic events like decomposition.

-

Analysis: The TGA curve reveals the onset of decomposition and the percentage of mass loss at different temperatures. The DSC curve shows the melting point as an endothermic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: The crystalline sample is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or pyridine-d₅.

-

Experiments: ¹H NMR and ¹³C NMR are fundamental. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with established data for this compound to confirm its identity and purity.

Biological Activity and Signaling Pathways

This compound is part of the broader class of steviol glycosides, which have been studied for various pharmacological effects. While specific studies on crystalline this compound are limited, it is metabolized in the human gut to steviol, the common aglycone of all steviol glycosides. Therefore, it is plausible that this compound contributes to the biological activities observed for other steviol glycosides, such as stevioside and rebaudioside A.

Potential Modulation of the PI3K/Akt Signaling Pathway

Studies on steviol glycosides suggest they may mimic some effects of insulin by modulating the PI3K/Akt signaling pathway.[3][4] This pathway is central to regulating glucose uptake and metabolism.

Potentiation of TRPM5 Channel Activity

Steviol glycosides have been shown to potentiate the activity of the TRPM5 (Transient Receptor Potential Melastatin 5) channel.[2][5] This channel is involved in taste sensation and glucose-stimulated insulin secretion from pancreatic β-cells.

Conclusion

Crystalline this compound possesses distinct physicochemical properties that are important for its use as a natural sweetener and for its potential in drug development. This guide has provided a summary of its key characteristics, detailed methodologies for its analysis, and an overview of the potential biological pathways it may influence as part of the steviol glycoside family. Further research focusing specifically on the biological activities of isolated crystalline this compound is warranted to fully elucidate its pharmacological potential and mechanisms of action. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals working with this and related compounds.

References

- 1. This compound | C32H50O13 | CID 16401639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steviol Glycosides Modulate Glucose Transport in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Steviolbioside in Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the steviolbioside biosynthesis pathway in Stevia rebaudiana. It is designed to serve as a comprehensive resource, detailing the enzymatic steps, genetic regulation, and experimental methodologies crucial for research and development in this field. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of the core pathways and workflows to facilitate a deeper understanding of this complex biological process.

Introduction to Steviol Glycoside Biosynthesis

Stevia rebaudiana Bertoni is a perennial shrub renowned for its production of high-intensity, low-calorie sweeteners known as steviol glycosides (SGs). These diterpenoid compounds are synthesized in the leaves of the plant and are responsible for its characteristic sweet taste. The biosynthesis of SGs is a multi-step process that begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway and continues in the cytoplasm with a series of oxidation and glycosylation reactions. This compound is a key intermediate in the formation of the major SGs, stevioside and rebaudioside A. Understanding the intricacies of the this compound biosynthesis pathway is paramount for metabolic engineering efforts aimed at enhancing the production of desirable SGs for commercial applications.

The this compound Biosynthesis Pathway

The synthesis of this compound is a complex enzymatic cascade involving numerous enzymes and intermediate compounds. The pathway can be broadly divided into three main stages:

-

Formation of Geranylgeranyl Diphosphate (GGPP) via the MEP Pathway: This initial stage occurs in the plastids and synthesizes the universal diterpene precursor, GGPP, from pyruvate and glyceraldehyde-3-phosphate.

-

Synthesis of the Steviol Aglycone: GGPP is converted to the diterpene ent-kaurene, which is then oxidized to ent-kaurenoic acid. A key branching point occurs here, where ent-kaurenoic acid is hydroxylated to form the aglycone backbone of all steviol glycosides, steviol.

-

Glycosylation of Steviol: A series of glycosylation steps, catalyzed by UDP-dependent glycosyltransferases (UGTs), sequentially adds glucose moieties to the steviol backbone. The formation of steviolmonoside is a critical first step, followed by its conversion to this compound.

The following diagram illustrates the core steps leading to the formation of this compound:

Caption: The core biosynthetic pathway leading to this compound in Stevia rebaudiana.

Key Enzymes and Genes

The biosynthesis of this compound is orchestrated by a series of enzymes encoded by specific genes. The expression levels of these genes are critical in determining the flux through the pathway and the accumulation of various steviol glycosides.

| Enzyme | Gene Symbol | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the first committed step of the MEP pathway. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Catalyzes the conversion of DXP to MEP. |

| Geranylgeranyl diphosphate synthase | GGPPS | Synthesizes GGPP from IPP and DMAPP. |

| ent-copalyl diphosphate synthase | CPPS | Catalyzes the cyclization of GGPP to ent-copalyl diphosphate. |

| ent-kaurene synthase | KS | Catalyzes the conversion of ent-copalyl diphosphate to ent-kaurene. |

| ent-kaurene oxidase | KO | Oxidizes ent-kaurene to ent-kaurenoic acid. |

| ent-kaurenoic acid hydroxylase | KAH | Hydroxylates ent-kaurenoic acid to produce steviol. |

| UDP-glycosyltransferase 85C2 | UGT85C2 | Glycosylates steviol at the C13-hydroxyl group to form steviolmonoside. |

| UDP-glycosyltransferase 91D2 | UGT91D2 | Glycosylates steviolmonoside to form this compound.[1] |

| UDP-glycosyltransferase 74G1 | UGT74G1 | Glycosylates this compound at the C19-carboxyl group to form stevioside.[2] |

| UDP-glycosyltransferase 76G1 | UGT76G1 | Glycosylates stevioside to form rebaudioside A. |

Quantitative Data

Steviol Glycoside Content in Stevia rebaudiana Leaves

The concentration of different steviol glycosides can vary depending on the cultivar, growing conditions, and age of the plant. The following table provides a typical range of concentrations found in dried Stevia leaves.

| Steviol Glycoside | Concentration (% of dry leaf weight) |

| Stevioside | 5 - 10 |

| Rebaudioside A | 2 - 4 |

| Rebaudioside C | 1 - 2 |

| Dulcoside A | 0.4 - 0.7 |

| This compound | ~0.1 |

Enzyme Kinetic Parameters

Understanding the kinetic properties of the UGTs is crucial for modeling and engineering the steviol glycoside pathway. While comprehensive kinetic data for all enzymes is not available, some key parameters have been reported.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax (µmol/min/mg) |

| UGT85C2 | Steviol | 14.3[3] | - | - |

| UGT76G1 | This compound | - | 4.8[4] | - |

| UGT76G1 | Stevioside | - | 21.3 - 33.8[4] | - |

| UGT76G1 | Rebaudioside E | - | 41.8[4] | - |

| UGT76G1 | Rubusoside | - | 5.9[4] | - |

| UGT76G1 | Rebaudioside D | - | 3.3[4] | - |

| UGT76G1 | UDP-glucose | 5.6[4] | 32.5 - 4.1[4] | 11.1 - 9.3[4] |

Note: A dash (-) indicates that the data was not found in the searched literature.

Experimental Protocols

Extraction of Steviol Glycosides from Stevia Leaves for HPLC Analysis

This protocol describes a common method for extracting steviol glycosides from dried Stevia leaves for subsequent quantification by HPLC.[5][6][7]

Materials:

-

Dried and finely ground Stevia rebaudiana leaves

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

-

Centrifuge

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Weigh approximately 100 mg of dried, powdered Stevia leaf material into a centrifuge tube.

-

Add 10 mL of deionized water to the tube.

-

Vortex the mixture thoroughly to ensure complete wetting of the plant material.

-

Incubate the mixture in a water bath at 80°C for 30 minutes, with intermittent vortexing every 10 minutes.

-

Allow the mixture to cool to room temperature.

-

Centrifuge the sample at 5000 x g for 15 minutes to pellet the solid plant material.

-

Carefully transfer the supernatant to a clean tube.

-

For solid-phase extraction (SPE) cleanup (optional but recommended for cleaner samples):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the steviol glycosides with 5 mL of 80% acetonitrile in water.

-

-

Filter the final extract (or the supernatant if SPE is not performed) through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

The following diagram outlines the general workflow for steviol glycoside extraction and analysis:

Caption: A typical workflow for the extraction and analysis of steviol glycosides.

HPLC Quantification of Steviol Glycosides

This protocol provides a general method for the separation and quantification of major steviol glycosides using reverse-phase HPLC with UV detection.[8][9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient:

-

0-5 min: 20% B

-

5-20 min: 20-45% B

-

20-25 min: 45-80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.[6]

Procedure:

-

Prepare a series of standard solutions of the steviol glycosides of interest (e.g., this compound, stevioside, rebaudioside A) in the mobile phase.

-

Generate a calibration curve for each standard by injecting known concentrations and plotting peak area against concentration.

-

Inject the prepared Stevia leaf extract onto the HPLC system.

-

Identify the peaks corresponding to the different steviol glycosides based on their retention times compared to the standards.

-

Quantify the amount of each steviol glycoside in the sample by comparing its peak area to the calibration curve.

In Vitro UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol describes a general method for assaying the activity of recombinant UGTs involved in steviol glycoside biosynthesis.[11][12][13][14][15]

Materials:

-

Purified recombinant UGT enzyme (e.g., UGT85C2, UGT74G1, UGT91D2)

-

Substrate (e.g., steviol, steviolmonoside, this compound)

-

UDP-glucose (UDPG)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 10 mM 2-mercaptoethanol)

-

Stop Solution (e.g., 20% trichloroacetic acid or an equal volume of methanol)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the acceptor substrate (e.g., 100 µM steviol), and UDPG (e.g., 1 mM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.

-

Initiate the reaction by adding the purified recombinant UGT enzyme (e.g., 1-5 µg).

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product formed (e.g., steviolmonoside).

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

The following diagram illustrates the workflow for an in vitro UGT enzyme assay:

Caption: A general workflow for an in vitro UDP-glycosyltransferase (UGT) enzyme assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthesis pathway.[16][17][18][19][20][21]

Materials:

-

Stevia rebaudiana leaf tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse) for target and reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest fresh Stevia leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA.

-

Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 3-10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Run all samples in triplicate, including no-template controls.

-

-

Data Analysis:

Primer Design:

Primers should be designed to be specific to the target gene and span an intron if possible to avoid amplification of any residual genomic DNA.

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| UGT85C2 | GCTCTTGCTCTTGTTGCTTG | CCTCATCAATCTCCACCTCA |

| UGT74G1 | GATGATGCTGTTGCTGCTGT | CTTGTTGTAGCCGTCCTTGT |

| UGT76G1 | TGGAGGAAGTTGCTGTTGTT | GTTGTAGCCGTCCTTGTCAA |

| Actin | GCTGTTGTTGTTGCTGTTGT | CCTCATCAATCTCCACCTCA |

Note: These are example primer sequences and should be validated for specificity and efficiency before use.

Conclusion

The biosynthesis of this compound in Stevia rebaudiana is a finely regulated and complex pathway. This technical guide has provided a detailed overview of the core enzymatic steps, the genes involved, and key quantitative data. The experimental protocols included offer a starting point for researchers to investigate this pathway further. A thorough understanding of the mechanisms governing this compound synthesis is essential for the successful development of improved Stevia varieties and for the biotechnological production of high-value steviol glycosides. Future research should focus on elucidating the kinetic properties of all enzymes in the pathway, understanding the regulatory networks that control gene expression, and exploring the subcellular localization and potential for metabolic channeling. These efforts will undoubtedly contribute to the advancement of Stevia as a source of natural, healthy sweeteners.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. biochemjournal.com [biochemjournal.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. researchgate.net [researchgate.net]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. nutrafoods.eu [nutrafoods.eu]

- 11. In Vitro Glycosylation of Membrane Proteins Using N-Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.co.uk [promega.co.uk]

- 13. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 15. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Validation of reference genes for RT-qPCR studies in Stevia rebaudiana in response to elicitor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validation of reference genes for RT-qPCR studies in Stevia rebaudiana in response to elicitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Enzymatic Formation of Steviolbioside from Steviolmonoside: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of steviol glycosides, particularly the conversion of steviolmonoside to steviolbioside, represents a critical step in the production of high-purity, natural, non-caloric sweeteners. This technical guide provides an in-depth overview of the core principles and methodologies underpinning this bioconversion. Key UDP-glucosyltransferases (UGTs) responsible for this specific glycosylation step are detailed, along with comprehensive experimental protocols for their recombinant expression, purification, and utilization in both cell-free and whole-cell biocatalysis systems. Furthermore, this guide outlines validated analytical techniques for the precise quantification of substrates and products, and presents logical workflows for process development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and optimization of enzymatic processes for the synthesis of high-value steviol glycosides.

Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana, have garnered significant attention in the food and pharmaceutical industries due to their intense sweetness and low caloric content. The diverse array of steviol glycosides found in the plant differ in the number and arrangement of glucose units attached to the central steviol core, which in turn influences their taste profile. This compound is a key intermediate in the biosynthesis of more complex and commercially desirable steviol glycosides. The targeted enzymatic conversion of steviolmonoside to this compound offers a promising avenue for the controlled and efficient production of specific steviol glycosides with superior taste qualities. This guide focuses on the enzymatic mechanisms and practical applications for achieving this conversion.

Key Enzymes in this compound Formation

The enzymatic glycosylation of steviolmonoside to form this compound is primarily catalyzed by specific UDP-glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the steviolmonoside acceptor molecule.

UDP-glucosyltransferase 91D2 (UGT91D2)

UGT91D2, originating from Stevia rebaudiana, has been identified as a key enzyme responsible for the conversion of steviolmonoside to this compound.[1] It catalyzes the formation of a 1,2-β-D-glucosidic linkage at the C13-position of the steviolmonoside.

UDP-glucosyltransferase 74G1 (UGT74G1)

While UGT74G1 is primarily known for glycosylating the C19 carboxyl group of steviol and its glycosides, it also exhibits activity on steviolmonoside, converting it to rubusoside.[2][3] It is important to note that rubusoside is an isomer of this compound, with the glucose added at a different position. For the specific synthesis of this compound, UGT91D2 is the more targeted enzyme.

Quantitative Data

Precise quantitative data is essential for the optimization and scale-up of the enzymatic conversion of steviolmonoside to this compound. This section summarizes key parameters.

Enzyme Kinetic Parameters

While the catalytic activity of UGT91D2 and UGT74G1 on various steviol glycosides is well-documented, specific kinetic parameters (Km, kcat, and Vmax) for the direct conversion of steviolmonoside to this compound are not extensively reported in publicly available literature. However, kinetic data for these enzymes with other substrates provide valuable insights into their catalytic efficiency. It is important to note that enzyme kinetics can be influenced by various factors including pH, temperature, and the presence of co-solvents.

Table 1: Reported Kinetic Parameters for Relevant UGTs

| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

|---|---|---|---|---|---|---|

| LuUGT74S1 | Secoisolariciresinol (SECO) | Secoisolariciresinol monoglucoside (SMG) | 250 ± 30 | 0.29 ± 0.01 | 0.00116 | [4] |

| LuUGT74S1 | Secoisolariciresinol monoglucoside (SMG) | Secoisolariciresinol diglucoside (SDG) | 480 ± 90 | 0.28 ± 0.03 | 0.00058 | [4] |

| NbUGT72AY1 | Vanillin | Vanillin glucoside | 210 ± 10 | 0.23 ± 0.01 | 0.0011 |[5] |

Whole-Cell Biocatalysis Conversion Yields

Whole-cell biocatalysis offers a cost-effective method for steviol glycoside production by utilizing the cellular machinery for cofactor regeneration.

Table 2: Examples of Steviol Glycoside Conversion in Whole-Cell Systems

| Host Organism | Enzyme(s) Expressed | Substrate | Product | Conversion Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| E. coli | Multiple UGTs | Stevioside/RebA leaf extract (2 g/L) | RebM | >75% conversion of substrates | 30 | [6] |

| E. coli | Multiple UGTs | this compound (0.2 mM) | RebM | Not specified | 48 |[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic formation of this compound.

Recombinant Enzyme Production and Purification

Protocol 1: Cloning and Expression of UGTs in E. coli

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequences of UGT91D2 and UGT74G1 with codon optimization for E. coli expression.

-

Vector Construction: Clone the synthesized genes into a pET expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for affinity purification.

-

Transformation: Transform the recombinant plasmids into a suitable E. coli expression strain, such as BL21(DE3).[7][8]

-

Culture Growth: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of His-tagged UGTs

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged UGT protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro Enzymatic Reaction

Protocol 3: Cell-Free Conversion of Steviolmonoside to this compound

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Steviolmonoside (substrate)

-

UDP-glucose (sugar donor)

-

Purified UGT91D2 enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MgCl2 (as a cofactor for some UGTs)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-24 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.

-

Analysis: Analyze the reaction products by HPLC or LC-MS/MS.

Whole-Cell Biocatalysis

Protocol 4: Whole-Cell Conversion of Steviolmonoside

-

Cell Preparation: Grow and induce the E. coli strain expressing the desired UGT as described in Protocol 1. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Reaction Setup: Resuspend the cell pellet in a reaction buffer containing steviolmonoside and a carbon source for UDP-glucose regeneration (e.g., glucose or sucrose).

-

Incubation: Incubate the cell suspension with shaking at an appropriate temperature (e.g., 30°C).

-

Sampling: Take samples at different time points to monitor the progress of the reaction.

-

Product Extraction: Centrifuge the samples to separate the cells from the supernatant. Extract the steviol glycosides from both the supernatant and the cell pellet using a suitable organic solvent (e.g., methanol or butanol).

-

Analysis: Analyze the extracted samples by HPLC or LC-MS/MS.

Analytical Methods

Protocol 5: HPLC Analysis of Steviol Glycosides

-

Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for the separation of steviol glycosides.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or a phosphate buffer) is typically employed. For example, a gradient of 0.1% formic acid in water (A) and acetonitrile (B) can be used as follows: 0-5.1 min, 27-32% B; 5.1-6 min, 32% B; 6-9.4 min, 32-35.6% B; 9.4-11.1 min, 35.6-42% B; 11.1-12 min, 42% B; 12-12.1 min, 42-27% B; 12.1-17 min, 27% B.[9]

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: Monitor the elution of steviol glycosides at a wavelength of 210 nm.

-

Quantification: Quantify the concentration of steviolmonoside and this compound by comparing their peak areas to those of known standards.

Protocol 6: LC-MS/MS Analysis of Steviol Glycosides

-

Chromatographic System: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Sample Preparation: Dissolve the extracted samples in a suitable solvent (e.g., 80:20 water:acetonitrile).[2]

-

Chromatography: Employ a similar chromatographic method as described for HPLC.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use selected reaction monitoring (SRM) to detect and quantify the specific parent and daughter ions for steviolmonoside and this compound.

Visualization of Workflows and Pathways

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway from steviol to this compound.

Recombinant Enzyme Production Workflow

Caption: Workflow for recombinant UGT enzyme production.

Whole-Cell Biocatalysis Workflow

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Secoisolariciresinol Glucosyltransferase LuUGT74S1 and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biochemjournal.com [biochemjournal.com]

- 7. Microbial production of next-generation stevia sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Functional characterization of a Stevia rebaudiana flavonoid glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Metabolism of Steviolbioside by Human Gut Microbiota

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steviol glycosides, natural non-caloric sweeteners extracted from Stevia rebaudiana, are not metabolized by upper gastrointestinal enzymes. Their biological fate is exclusively dependent on the metabolic activity of the human gut microbiota. This technical guide provides an in-depth analysis of the microbial metabolism of steviolbioside, a core intermediate in the breakdown of more complex steviol glycosides. We detail the enzymatic hydrolysis pathway, present quantitative metabolic data, outline key experimental protocols for studying these transformations, and illustrate the involved processes through detailed diagrams. Understanding this metabolic pathway is critical for assessing the safety, pharmacokinetics, and physiological effects of all steviol glycosides.

Introduction

Steviol glycosides are a diverse group of compounds, with over 60 identified variants, all sharing a common steviol backbone linked to various sugar moieties.[1][2] this compound, a diterpene glycoside, is a key intermediate in the microbial degradation of major steviol glycosides like stevioside.[3][4] Upon oral consumption, these glycosides transit the upper gastrointestinal tract intact, as they are resistant to gastric acid and digestive enzymes.[1][5] Their metabolism commences in the colon, where a complex community of anaerobic bacteria enzymatically hydrolyzes them to their aglycone, steviol.[1][6][7] This microbial conversion is the rate-limiting step for the absorption and subsequent systemic exposure to stevia-derived compounds.

The Metabolic Pathway of this compound

The metabolism of all steviol glycosides, including the pathway involving this compound, follows a consistent, multi-step process mediated by the gut microbiota and subsequent host metabolism.

-

Intestinal Transit: Steviol glycosides pass through the stomach and small intestine without being absorbed or degraded.[1]

-

Microbial Hydrolysis in the Colon: Upon reaching the large intestine, the gut microbiota, particularly bacteria from the Bacteroides genus, utilize their β-glucosidase enzymes to cleave the β-glycosidic bonds of the steviol glycosides.[5][8][9][10] More complex glycosides like stevioside are first hydrolyzed to this compound.[3] This this compound is then rapidly metabolized to the final common aglycone, steviol.[3]

-

Steviol Formation: This enzymatic action removes all glucose units, leaving only the steviol backbone.[1] The gut microflora does not appear to metabolize the steviol structure further.[3][11]

-

Absorption and Hepatic Conjugation: The resulting steviol is absorbed from the colon into the portal vein and transported to the liver.[6][12] In the liver, it undergoes rapid phase II metabolism, where it is conjugated with glucuronic acid to form steviol glucuronide.[1][5][13]

-

Excretion: In humans, steviol glucuronide is the primary metabolite found in plasma and is efficiently excreted, almost entirely via the urine.[1][5][12][13] Research demonstrates that there is no accumulation of steviol or its by-products in the body.[1]

This shared metabolic fate, culminating in the formation of steviol, is consistent across all studied steviol glycosides, including those produced by extraction and enzymatic conversion.[2][13]

Figure 1. Metabolic pathway of stevioside to this compound and steviol by gut microbiota.

Quantitative Data on Steviol Glycoside Metabolism

In vitro studies using human fecal homogenates have provided quantitative data on the rate of hydrolysis for various steviol glycosides. The data consistently show that all tested glycosides are completely converted to steviol, with degradation rates varying based on the complexity of the sugar moieties.

| Compound | Initial Concentration | Incubation Time for Complete Hydrolysis | Microbial Source | Reference |

| Stevioside | 0.2 mg/mL | 24 hours | Pooled Human Fecal Microflora | [9] |

| Rebaudioside A | 0.2 mg/mL | 24 hours | Pooled Human Fecal Microflora | [9] |

| Stevioside | Not specified | 10 hours | Pooled Human Fecal Microflora | [3][11][14] |

| Rebaudioside A | Not specified | 24 hours | Pooled Human Fecal Microflora | [3][11][14] |

| Stevia Mixture | 0.2 mg/mL | 24 hours | Pooled Human Fecal Microflora | [9] |

| Enzymatically Modified Stevia | 0.2 mg/mL | 24 hours | Pooled Human Fecal Microflora | [9] |

| Glucosylated Steviol Glycosides (GSG) | Not specified | Complete decomposition | Pooled Human Fecal Homogenates | [15] |

Note: this compound is rapidly hydrolyzed to steviol following its formation from stevioside or rebaudioside A.[3]

Experimental Protocols for In Vitro Metabolism Studies

The study of this compound metabolism relies heavily on in vitro fermentation models that simulate the conditions of the human colon.[16] Below is a detailed methodology synthesized from established protocols.[11][17][18]

Preparation of Human Fecal Homogenates (HFH)

-

Sample Collection: Fresh fecal samples are collected from healthy adult volunteers who have not consumed antibiotics for at least three months. To ensure a diverse and representative microbial community, samples from multiple donors are often pooled.[13][17]

-

Homogenization: The pooled fecal material is immediately transferred to an anaerobic chamber. It is diluted (e.g., 1:10 w/v) in a pre-reduced anaerobic buffer, such as a phosphate-buffered saline (PBS) solution containing a reducing agent like L-cysteine HCl.

-

Slurry Preparation: The mixture is homogenized using a stomacher or blender to create a uniform fecal slurry. The slurry is then filtered through several layers of sterile gauze to remove large particulate matter.

In Vitro Anaerobic Incubation

-

Culture Setup: Batch cultures are prepared in sterile, anaerobic vessels (e.g., serum bottles or controlled bioreactors). A nutrient-rich, pre-reduced culture medium is added to each vessel.

-

Inoculation: The prepared fecal slurry is used to inoculate the culture medium, typically at a concentration of 5-10% (v/v).

-

Substrate Addition: The test compounds (e.g., this compound, stevioside) are added to the inoculated medium at a defined concentration (e.g., 0.2 mg/mL).[9] Control incubations containing no substrate (blank) and a positive control with a known fermentable carbohydrate may also be included.

-

Incubation Conditions: The cultures are incubated under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C with gentle agitation for a period of up to 72 hours.[3]

Sample Analysis

-

Time-Point Sampling: Aliquots of the culture are collected at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) to monitor the degradation of the parent compound and the formation of metabolites.

-

Sample Preparation: Samples are immediately centrifuged to pellet bacterial cells and debris. The supernatant is collected and may be subjected to solid-phase extraction (SPE) for cleanup and concentration of analytes.

-

Analytical Quantification: The concentrations of steviol glycosides and steviol are quantified using High-Performance Liquid Chromatography (HPLC).[11][19]

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., water with phosphoric or formic acid) is typically employed.[20]

-

Detection: Detection is achieved using a UV detector (at ~210 nm), a photodiode array (PDA) detector, or, for higher sensitivity and specificity, a mass spectrometer (MS).[11][21][22]

-

Figure 2. Experimental workflow for in vitro fecal fermentation of this compound.

Impact on Gut Microbiota Composition

A key consideration for any compound metabolized by the gut microbiota is its potential to alter the microbial community structure. Multiple in vitro and clinical studies have investigated this aspect for steviol glycosides. The consensus from these studies is that consumption of stevia sweeteners at typical levels does not significantly impact the composition, diversity, or function of the human gut microbiota.[1][11][23]

Conclusion

The metabolism of this compound is a crucial step in the overall biotransformation of dietary steviol glycosides. It is not absorbed intact but is efficiently and completely hydrolyzed by β-glucosidases produced by colonic bacteria, primarily of the Bacteroides genus, to form the aglycone steviol. This steviol is then absorbed by the host, detoxified in the liver via glucuronidation, and excreted in the urine. The consistency of this metabolic pathway across all steviol glycosides underscores the principle that safety data established for one glycoside can be extrapolated to others.[1][5] The detailed protocols and quantitative data presented herein provide a robust framework for researchers and drug development professionals engaged in the study of food additives, xenobiotic metabolism, and host-microbe interactions.

References

- 1. Metabolism [purecircle.com]

- 2. Metabolic fate in adult and pediatric population of steviol glycosides produced from stevia leaf extract by different production technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. steviashantanu.com [steviashantanu.com]

- 4. WO2019006244A1 - Hydrolysis of steviol glycosides by beta-glucosidase - Google Patents [patents.google.com]

- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial hydrolysis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. In vitro metabolism study of α-1,6-glucosylated steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. In vitro metabolism study of α-1,6-glucosylated steviol glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. eprajournals.com [eprajournals.com]

- 22. air.unimi.it [air.unimi.it]

- 23. news-medical.net [news-medical.net]

In Vitro Degradation of Steviolbioside to Steviol: A Technical Guide

An in-depth exploration of the enzymatic and microbial pathways for the conversion of steviolbioside to its aglycone, steviol, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, experimental protocols, and quantitative data.

The conversion of steviol glycosides, such as this compound, to their core aglycone, steviol, is a critical process in understanding their metabolic fate and potential biological activity. In vitro studies have been instrumental in elucidating the enzymatic and microbial degradation pathways involved. This technical guide synthesizes the available scientific literature to provide a detailed overview of this transformation, focusing on the methodologies and quantitative outcomes of key experiments.

Degradation Pathways

The in vitro degradation of this compound to steviol primarily occurs through enzymatic hydrolysis of its glycosidic bonds. This process can be mediated by specific enzymes or by complex microbial communities that produce a range of glycoside hydrolases.

1.1. Enzymatic Hydrolysis

The hydrolysis of steviol glycosides, including the intermediate this compound, is catalyzed by β-glucosidases. These enzymes specifically cleave the β-D-glucosidic linkages, releasing glucose molecules until the aglycone steviol is obtained[1][2]. The degradation of the parent compound, stevioside, often proceeds through the formation of this compound as a key intermediate[1][2][3][4].

Several commercial and purified enzymes have been investigated for their efficacy in converting steviol glycosides to steviol. For instance, β-galactosidases have also demonstrated the ability to hydrolyze the glycosyl ester linkage of stevioside to produce this compound[5]. The complete hydrolysis to steviol, however, generally requires enzymes with β-glucosidase activity.

1.2. Microbial Degradation

Complex microbial communities, such as those found in soil and the human gut, are highly effective at degrading steviol glycosides to steviol[6][7][8][9]. These communities harbor a diverse array of bacteria, particularly from the Bacteroidaceae family, which produce the necessary β-glucosidases to fully hydrolyze the sugar moieties[7][8]. In vitro studies using human fecal homogenates have demonstrated the complete conversion of various steviol glycosides to steviol within 24 hours under anaerobic conditions[7][9]. Soil bacteria have also been shown to completely deglycosylate steviol glycosides to steviol[6].

The microbial degradation of stevioside can proceed through different pathways, with one major route involving the initial formation of this compound[1]. Further enzymatic action by the microbial consortia then cleaves the remaining glucose units to yield steviol.

Quantitative Data on In Vitro Degradation

The efficiency of this compound and other steviol glycosides degradation to steviol has been quantified in several studies. The following tables summarize the key quantitative data from these experiments.

Table 1: Enzymatic Hydrolysis of Steviol Glycosides

| Enzyme Source | Substrate | Product(s) | Yield (%) | Temperature (°C) | pH | Reference |

| Penicillium decumbens | Stevioside | Steviol | 64 | 55 | 4.0 | [2] |

| Sulfolobus solfataricus (mutant β-galactosidase) | Stevioside | Steviol | 97.4 | 80 | 4.5 | [2] |

| Kluyveromyces lactis (β-galactosidase) | Stevioside | This compound | 96 | 40 | 7.0 | [2] |

| Pancreatin | Stevioside | Steviol | 20 | Not Specified | 7.0 | [2] |

| Fungal lipase | Stevioside | Steviol | 10 | Not Specified | 4.0 | [2] |

| Aspergillus niger | Stevioside | Steviol | 20.8 | Not Specified | 7.0 | [2] |

Table 2: Microbial Degradation of Steviol Glycosides with Human Fecal Homogenates

| Substrate | Concentration (mg/mL) | Incubation Time (h) | Conversion to Steviol | Reference |

| Stevia mixture | 0.2 | 24 | Complete | [9] |

| Enzymatically modified stevia | 0.2 | 24 | Complete | [9] |

| Stevioside | 0.2 | 24 | Complete | [9] |

| Rebaudioside A | 0.2 | 24 | Complete | [9] |

| Rebaudioside M, D, and AM | 0.2 and/or 0.4 | 4-72 | Similar rate as Rebaudioside A | [10] |

Table 3: Stability of Stevioside under Acidic Conditions

| pH | Temperature (°C) | Incubation Time (h) | Degradation (%) | Reference |

| 3 | 80 | 72 | Up to 55 | [3] |

| 2 | 80 | 72 | 100 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the in vitro degradation of this compound.

3.1. Protocol for Enzymatic Hydrolysis of Stevioside to this compound

This protocol is based on the methodology described by Chen et al. (2016) using β-galactosidase from Kluyveromyces lactis[2].

-

Enzyme and Substrate Preparation:

-

Prepare a solution of stevioside at a concentration of 25 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare the β-galactosidase enzyme solution. The enzyme loading used was 9000 U/g of stevioside.

-

-

Reaction Setup:

-

Combine the stevioside solution and the enzyme in a reaction vessel.

-

Incubate the reaction mixture at 40°C for 12 hours with gentle agitation.

-

-

Reaction Termination and Product Analysis:

3.2. Protocol for Microbial Degradation using Human Fecal Homogenates

This protocol is adapted from the methods described by Koyama et al. (2003) and other similar studies[9][13].

-

Preparation of Fecal Homogenate:

-

Collect fresh fecal samples from healthy human volunteers.

-

Prepare a pooled homogenate (e.g., 10% w/v) in an anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine).

-

Ensure all procedures are carried out under strict anaerobic conditions (e.g., in an anaerobic chamber).

-

-

Incubation:

-

Add the steviol glycoside (e.g., stevioside or rebaudioside A) to the fecal homogenate at a concentration of 0.2 mg/mL.

-

Incubate the samples anaerobically at 37°C.

-

Collect aliquots at different time points (e.g., 0, 8, and 24 hours).

-

-

Sample Processing and Analysis:

3.3. Protocol for Quantification of Steviol and Steviol Glycosides by UHPLC-UV-ELSD

This method is based on the protocol for the quantitative determination of steviol glycosides[11].

-

Chromatographic Conditions:

-

Column: A suitable column for the separation of steviol glycosides (e.g., C18 or mixed-mode).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., ammonium formate at pH 3.0)[12].

-

Flow Rate: Typically around 0.5 - 1.5 mL/min.

-

Detection:

-

UV detection at approximately 210 nm[12].

-

Evaporative Light Scattering Detection (ELSD) for improved quantification of compounds with poor UV absorbance.

-

-

-

Standard Preparation:

-

Prepare standard solutions of steviol, this compound, and other relevant steviol glycosides in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

-

Sample Analysis:

-

Inject the prepared standards and samples into the UHPLC system.

-

Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of the standards.

-

Visualizations

4.1. Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Hypothetical enzymatic degradation pathway of stevioside to steviol.

Caption: Workflow for in vitro microbial degradation of steviol glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjfas.utm.my [mjfas.utm.my]

- 5. Production of a bioactive sweetener this compound via specific hydrolyzing ester linkage of stevioside with a β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. food.gov.uk [food.gov.uk]

- 11. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Safety evaluation of the food additive steviol glycosides, predominantly Rebaudioside M, produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Sweetness Profile and Sensory Characteristics of Steviolbioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sensory properties of steviolbioside, a steviol glycoside used as a high-intensity, natural-origin sweetener. This document summarizes key quantitative data, details relevant experimental protocols for sensory evaluation, and illustrates the underlying biochemical pathways involved in sweet taste perception.

Quantitative Sensory Profile of this compound

This compound exhibits a distinct sensory profile characterized by a clean sweet taste with a notable absence of the bitter and licorice-like off-notes often associated with other steviol glycosides like stevioside.[1][2] Its sweetness potency is concentration-dependent, a critical factor for formulation development.

Sweetness Potency

The sweetening power of this compound relative to sucrose decreases as the equivalent sucrose concentration increases. This inverse relationship is a common characteristic of high-intensity sweeteners.[1]

| Sucrose Concentration Equivalence (%) | This compound Concentration (%) | Sweetening Potency (x Sucrose) |

| 0.5 | 0.011 | 44.00 |

| 2.0 | 0.062 | 32.36 |

| 5.0 | 0.194 | 25.77 |

| 7.0 | 0.365 | 19.17 |

| 10.0 | 0.540 | 18.51 |

| 15.0 | 0.830 | 18.07 |

| Table 1: Sweetness potency of this compound at varying sucrose equivalency levels. Data compiled from Khattab et al. (2017).[1] |

An older reference reports a sweetness potency of 100–125 times that of sucrose, though the specific conditions and concentrations for this determination are not as clearly defined as in more recent studies.[1]

Flavor and Aftertaste Profile

A key sensory advantage of this compound is its clean flavor profile. In sensory evaluations conducted by trained panelists, this compound in aqueous solutions at levels approximating 15% sucrose equivalence did not present any significant sour, salty, metallic, bitter, or licorice off-tastes.[1] This contrasts with stevioside, which is known to exhibit a bitter and sometimes astringent aftertaste.[1]

Temporal Profile

The duration of the sweet taste is another critical sensory parameter. Time-intensity studies reveal a lingering sweetness profile for this compound that is dependent on its concentration.

| This compound Concentration (mg/100 mL) | Equivalent Sucrose Concentration (%) | Sweet Aftertaste Duration (seconds) |

| 540 | 10 | 35 |

| 830 | 15 | 58 |

| Table 2: Temporal profile of this compound's sweet aftertaste. Data compiled from Khattab et al. (2017).[1] |

Biochemical Basis of Sweet Taste Perception

The sensation of sweetness from steviol glycosides is initiated by their interaction with a specific G-protein coupled receptor (GPCR) on the surface of taste receptor cells in the taste buds.

Sweet Taste Receptor Signaling Pathway

Sweet molecules, including this compound, bind to the T1R2/T1R3 heterodimer receptor.[3][4] This binding event triggers a conformational change in the receptor, activating an intracellular signaling cascade. The associated G-protein, gustducin, dissociates, and its α-subunit activates the enzyme phospholipase C-β2 (PLC-β2).[4][5] PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4][5] The elevated intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5), leading to an influx of sodium ions (Na⁺), cell depolarization, and ultimately the release of ATP, which acts as a neurotransmitter to signal the afferent nerve fibers.[3][4][6]

Experimental Protocols for Sensory Evaluation

The quantitative assessment of sweeteners relies on standardized sensory evaluation methodologies performed by trained panelists. The following are overviews of key protocols.

Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a sweetener.